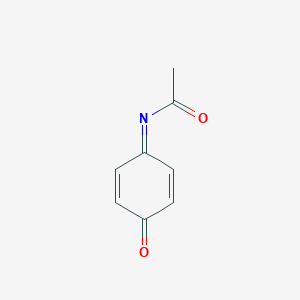

NAPQI

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNSECGXFRDEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198756 | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-49-7 | |

| Record name | N-Acetyl-p-benzoquinonimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetimidoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIMIDOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S9BN13TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to NAPQI Formation from Acetaminophen Overdose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, an overdose of acetaminophen can lead to severe, and sometimes fatal, acute liver injury. The primary mechanism of this hepatotoxicity is the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This guide provides a detailed technical overview of the biochemical pathways leading to this compound formation, the subsequent cellular damage, and the experimental protocols used to study these processes.

Biochemical Pathway of Acetaminophen Metabolism and this compound Formation

At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways: glucuronidation (50-70%) and sulfation (25-35%), forming non-toxic conjugates that are excreted in the urine.[1] A small fraction of acetaminophen (5-15%) is oxidized by the cytochrome P450 (CYP) enzyme system, primarily by CYP2E1, but also by CYP1A2 and CYP3A4, to form the toxic metabolite this compound.[1][2][3]

Under normal conditions, this compound is efficiently detoxified by conjugation with glutathione (B108866) (GSH), a tripeptide antioxidant, to form a non-toxic mercapturic acid conjugate that is renally excreted.[1]

The Role of Cytochrome P450 Enzymes in this compound Formation

Several cytochrome P450 isoenzymes are involved in the bioactivation of acetaminophen to this compound. The relative contribution of each enzyme can vary depending on factors such as the dose of acetaminophen and the induction state of the enzymes.[2][4]

-

CYP2E1: This is considered the principal enzyme responsible for the metabolic conversion of acetaminophen to its hepatotoxic metabolite, especially at toxic doses.[5] Chronic alcohol consumption is a known inducer of CYP2E1, which can increase the risk of acetaminophen-induced liver injury.[2]

-

CYP1A2: This enzyme also contributes to this compound formation, particularly at higher doses of acetaminophen.[2]

-

CYP3A4: While its role has been debated, some studies suggest that CYP3A4 contributes to this compound formation, especially at therapeutically relevant concentrations of acetaminophen.[6][7][8]

The following diagram illustrates the metabolic pathways of acetaminophen.

Caption: Metabolic pathways of acetaminophen.

Mechanism of this compound-Induced Hepatotoxicity

In an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased proportion of acetaminophen being shunted to the CYP450 pathway and a subsequent overproduction of this compound.[3] This surge in this compound rapidly depletes the hepatic stores of glutathione.[1] Once glutathione is depleted by more than 70%, this compound is free to covalently bind to cellular macromolecules, particularly mitochondrial proteins.[9]

This covalent binding initiates a cascade of events leading to hepatocellular injury and death:

-

Mitochondrial Dysfunction: The formation of this compound-protein adducts within the mitochondria impairs mitochondrial respiration, leading to a decrease in ATP production.[10]

-

Oxidative Stress: The compromised mitochondrial electron transport chain generates an excess of reactive oxygen species (ROS), leading to significant oxidative stress.[10]

-

Mitochondrial Permeability Transition (MPT): The combination of mitochondrial dysfunction and oxidative stress triggers the opening of the mitochondrial permeability transition pore, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytosol.[10]

-

DNA Damage: Released mitochondrial endonucleases translocate to the nucleus and cause DNA fragmentation.[10][11]

-

Necrotic Cell Death: The culmination of these events is oncotic necrosis of hepatocytes, leading to acute liver failure.

The following diagram illustrates the signaling pathway of this compound-induced hepatotoxicity.

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Quantitative Data

Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes in Acetaminophen Oxidation to this compound

| Enzyme | Km (mM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP2E1 | 1.3 | 6.9 | [12] |

| CYP1A2 | 3.43 | 0.074 (pmol/min/mg) | [13] |

| CYP3A4 | ~0.15 | Not specified | [6][8] |

| CYP3A4 | 0.13 (95% CI = 0.063–0.210) | Not specified | [7] |

Table 2: Hepatic Glutathione Depletion and this compound-Protein Adduct Formation in Mice after Acetaminophen Overdose

| Acetaminophen Dose (mg/kg) | Time Post-Dose | Hepatic GSH Depletion (%) | Peak this compound-Protein Adducts (nmol/mg protein) | Reference |

| 300 | 1 h | ~67% | - | [9] |

| 300 | 1 h | - | ~2.6 | [14] |

| 300 | 4 h | - | - | [15] |

| 300 | 6 h | - | - | [16] |

| 500 | 15 min | ~33% | - | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study this compound formation and its consequences.

In Vitro Cytochrome P450 Enzyme Kinetics for Acetaminophen Metabolism

This protocol determines the kinetic parameters (Km and Vmax) of CYP-mediated this compound formation using human liver microsomes.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.1 mg/mL protein), a range of acetaminophen concentrations (e.g., 0.1 to 10 mM), and a trapping agent for this compound, such as glutathione (GSH, e.g., 5 mM), in a phosphate (B84403) buffer (pH 7.4).

-

-

Initiation of Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a saturating concentration of NADPH (e.g., 1 mM).

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold stop solution, such as ice-cold acetonitrile (B52724) or perchloric acid.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Quantification of this compound-GSH Conjugate:

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the amount of the this compound-GSH conjugate formed.

-

-

Data Analysis:

-

Plot the rate of this compound-GSH formation against the acetaminophen concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Quantification of Hepatic Glutathione Levels

This protocol describes the measurement of total and oxidized glutathione (GSSG) in liver tissue homogenates.

-

Tissue Homogenization:

-

Homogenize a known weight of liver tissue in a cold buffer (e.g., 100 mM phosphate buffer with 1 mM EDTA, pH 7.4).

-

Deproteinize the homogenate by adding a protein precipitating agent, such as metaphosphoric acid or perchloric acid.

-

-

Sample Preparation for Total Glutathione:

-

Take an aliquot of the deproteinized supernatant for the measurement of total glutathione (GSH + GSSG).

-

-

Sample Preparation for Oxidized Glutathione (GSSG):

-

To another aliquot of the deproteinized supernatant, add a masking agent for GSH, such as 2-vinylpyridine, to derivatize the reduced glutathione. This prevents it from reacting in the subsequent assay.

-

-

Enzymatic Recycling Assay:

-

In a 96-well plate, add the sample (for total GSH or GSSG), glutathione reductase, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding NADPH.

-

The glutathione reductase reduces GSSG to GSH. The GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The GSSG formed in this reaction is recycled back to GSH by glutathione reductase, amplifying the signal.

-

-

Quantification:

-

The rate of TNB formation is proportional to the concentration of glutathione in the sample.

-

Quantify the total glutathione and GSSG concentrations using a standard curve prepared with known concentrations of GSH and GSSG.

-

The concentration of reduced glutathione (GSH) is calculated by subtracting the GSSG concentration from the total glutathione concentration.

-

Western Blot Analysis of this compound-Protein Adducts

This protocol details the detection of this compound-protein adducts in liver tissue lysates.

-

Protein Extraction:

-

Homogenize liver tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature a known amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetaminophen-cysteine protein adducts.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands with bound antibodies using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

The intensity of the bands corresponds to the amount of this compound-protein adducts.

-

The following diagram provides a workflow for the Western blot analysis of this compound-protein adducts.

References

- 1. Changes in Mouse Liver Protein Glutathionylation after Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. Oxidation of acetaminophen to N-acetyl-p-aminobenzoquinone imine by human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]

- 12. Oxidation of acetaminophen to its toxic quinone imine and nontoxic catechol metabolites by baculovirus-expressed and purified human cytochromes P450 2E1 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Lower Susceptibility of Female Mice to Acetaminophen Hepatotoxicity: Role of Mitochondrial Glutathione, Oxidant Stress and c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Glutathione in the Detoxification of NAPQI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (APAP). Under therapeutic dosing conditions, this compound is efficiently neutralized by the endogenous antioxidant glutathione (B108866) (GSH). However, in instances of APAP overdose, the GSH stores within hepatocytes can be severely depleted, leading to the accumulation of unconjugated this compound. This accumulation triggers a cascade of deleterious events, including the formation of protein adducts, mitochondrial dysfunction, and oxidative stress, culminating in hepatocellular necrosis and acute liver failure. This technical guide provides an in-depth examination of the pivotal role of glutathione in the detoxification of this compound. It presents quantitative data on the key enzymatic reactions, detailed experimental protocols for the assessment of this detoxification pathway, and visual representations of the involved signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of drug-induced liver injury and cellular defense mechanisms.

Introduction

Acetaminophen is a cornerstone of pain and fever management globally, valued for its safety at therapeutic doses.[1] The metabolism of acetaminophen primarily occurs in the liver through glucuronidation and sulfation, pathways that yield non-toxic, water-soluble metabolites readily excreted from the body.[2] A minor fraction of acetaminophen, however, is metabolized by the cytochrome P450 (CYP) enzyme system, predominantly by isoforms CYP2E1, CYP1A2, and CYP3A4, to form the highly electrophilic metabolite, N-acetyl-p-benzoquinone imine (this compound).[3][4][5]

Under normal physiological conditions, this compound is rapidly conjugated with the sulfhydryl group of glutathione (GSH), a reaction that can occur both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs).[6] This conjugation effectively detoxifies this compound, leading to the formation of a harmless mercapturic acid conjugate that is subsequently eliminated.[6] The availability of hepatic glutathione is therefore the critical determinant in preventing acetaminophen-induced hepatotoxicity.

In the event of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug towards the CYP-mediated oxidation pathway and resulting in a surge of this compound production.[1] This rapid and extensive formation of this compound overwhelms the hepatocyte's capacity to replenish glutathione, leading to a profound depletion of cellular GSH stores.[7] Once glutathione is depleted by more than 70%, unconjugated this compound begins to covalently bind to cellular macromolecules, particularly mitochondrial proteins.[7] This covalent binding, or the formation of protein adducts, is the initiating event in a toxic cascade that includes mitochondrial dysfunction, the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) signaling pathway, and ultimately, oncotic necrosis of hepatocytes.[2][8]

This guide will delve into the biochemical intricacies of this critical detoxification pathway, providing the quantitative data, experimental methodologies, and visual pathway representations necessary for a thorough understanding of the role of glutathione in mitigating this compound toxicity.

Quantitative Data

A quantitative understanding of the enzymatic reactions and cellular concentrations involved in this compound detoxification is crucial for modeling and predicting acetaminophen-induced hepatotoxicity. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes in this compound Formation

| Enzyme | Substrate | K_m (mM) | V_max (nmol/min/nmol P450) | Reference(s) |

| CYP2E1 | Acetaminophen | 1.3 | 6.9 | [3] |

| CYP3A4 | Acetaminophen | ~0.15 | Not Reported | [9] |

| CYP2A6 | Acetaminophen | 4.6 | 7.9 | [3] |

| CYP2D6 | Acetaminophen | 1.76 | 3.02 | [10] |

Table 2: Kinetic Parameters of Glutathione S-Transferases (GSTs) in this compound Conjugation

| Enzyme | Substrate | K_m (µM) | V_max (µM/hr) | Reference(s) |

| GST (general) | This compound | 15 | 72,000 | [11] |

| GST (general) | GSH | 5200 | 72,000 | [11] |

Table 3: Cellular Glutathione Concentrations

| Parameter | Concentration | Tissue/Cell Type | Reference(s) |

| Total Cellular GSH | 1–10 mM | Mammalian Cells | [12] |

| Hepatic GSH | Up to 10 mM | Hepatocytes | [3] |

| GSH:GSSG Ratio (Normal) | ~100:1 | Cellular | [12] |

| GSH:GSSG Ratio (Stress) | 10:1 to 1:1 | Cellular | [12] |

Table 4: Dose-Response of Acetaminophen-Induced Hepatotoxicity in vitro

| Cell Type | Endpoint | EC_50 / IC_50 (mM) | Exposure Time | Reference(s) |

| Mouse Primary Hepatocytes | Cell Viability (MTT) | 3.8 | 24 h | [10] |

| Rat Primary Hepatocytes | Cell Viability (MTT) | 7.6 | 24 h | [10] |

| Human Primary Hepatocytes | Cell Viability (MTT) | 28.2 | 24 h | [10] |

| Rat Hepatocytes (enzyme-induced) | Cell Viability (Trypan Blue) | 0.75 | Not Specified | [13] |

| Primary Human Hepatocytes | Cell Death (ALT release) | 5-10 | 24-48 h | [14][15] |

| HepG2 Cells | GSH Depletion | 10-20 | Not Specified | [16] |

| HeLa Cells | Cell Viability | Time-dependent | Not Specified | [17] |

Signaling Pathways and Logical Relationships

The detoxification of this compound by glutathione and the subsequent toxic events following its depletion involve a complex interplay of metabolic and signaling pathways. The following diagrams, rendered in DOT language, illustrate these processes.

Caption: Metabolic activation of acetaminophen to this compound and its subsequent detoxification by glutathione or induction of hepatotoxicity upon glutathione depletion.

Experimental Workflows

The investigation of this compound detoxification and acetaminophen-induced hepatotoxicity often follows a structured experimental workflow. The following diagram illustrates a typical workflow for in vitro studies.

Caption: A generalized experimental workflow for the in vitro investigation of acetaminophen-induced hepatotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound detoxification and acetaminophen-induced hepatotoxicity.

Measurement of Cellular Glutathione using the Glutathione Reductase Recycling Assay

This protocol is adapted from the enzymatic recycling method, which is a common and sensitive technique for quantifying total glutathione (GSH + GSSG).

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

1% Sulfosalicylic acid

-

1 M NaOH

-

Glutathione Reductase (GR)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

GSH and GSSG standards

Procedure:

-

Cell Lysis:

-

Harvest cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1% sulfosalicylic acid and incubate for 30 minutes at 4°C to precipitate proteins.

-

Centrifuge at 2,300 x g for 2 minutes.

-

Collect the supernatant for GSH quantification.

-

Resuspend the protein pellet in 1 M NaOH for protein quantification (e.g., BCA assay).

-

-

GSH Assay:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and NADPH.

-

Add a known volume of the cell supernatant to the wells of a 96-well plate.

-

Prepare a standard curve using known concentrations of GSH.

-

Initiate the reaction by adding glutathione reductase to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[4]

-

-

Data Analysis:

-

Calculate the rate of TNB formation from the change in absorbance.

-

Determine the concentration of total glutathione in the samples by comparing the rates to the standard curve.

-

Normalize the glutathione concentration to the protein content of each sample.

-

Quantification of Acetaminophen-Protein Adducts by HPLC with Electrochemical Detection (HPLC-ECD)

This method quantifies the acetaminophen-cysteine (APAP-CYS) conjugate released after proteolytic digestion of proteins.[12]

Materials:

-

Liver tissue or cell pellets

-

Dialysis tubing (e.g., 3.5 kDa MWCO)

-

Protease (e.g., from Streptomyces griseus)

-

Trichloroacetic acid (TCA)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

APAP-CYS standard

-

Internal standard (e.g., tyrosine)

Procedure:

-

Sample Preparation and Dialysis:

-

Homogenize liver tissue or cell pellets in an appropriate buffer.

-

Dialyze the homogenate extensively against a suitable buffer to remove low molecular weight compounds, including unbound acetaminophen and its metabolites.[12]

-

-

Proteolytic Digestion:

-

After dialysis, digest the protein sample with a protease to liberate the APAP-CYS adducts.[12]

-

Incubate the mixture under optimal conditions for the protease (e.g., 37°C overnight).

-

-

Protein Precipitation and Sample Cleanup:

-

Stop the digestion and precipitate the remaining proteins and peptides by adding TCA.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the APAP-CYS adducts.

-

Filter the supernatant before HPLC analysis.

-

-

HPLC-ECD Analysis:

-

Inject the prepared sample onto the C18 column.

-

Use an isocratic or gradient mobile phase to separate the APAP-CYS adduct from other components.

-

Detect the APAP-CYS adduct using an electrochemical detector set at an appropriate potential.[12]

-

-

Quantification:

-

Prepare a standard curve using the APAP-CYS standard.

-

Quantify the amount of APAP-CYS in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Express the results as pmol or nmol of adduct per mg of protein.

-

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Materials:

-

Cells cultured in a 96-well plate

-

Acetaminophen solution at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of acetaminophen concentrations for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

-

-

MTT Incubation:

-

After the treatment period, remove the culture medium.

-

Add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.

-

Express the cell viability as a percentage of the untreated control.

-

Plot the percentage of viability against the acetaminophen concentration to determine the IC50 value.

-

Detection of JNK Phosphorylation by Western Blotting

This protocol outlines the general steps for detecting the activation of the JNK signaling pathway by analyzing the phosphorylation of JNK.[19]

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at high speed at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Conclusion

The detoxification of this compound by glutathione is a critical protective mechanism against acetaminophen-induced hepatotoxicity. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental methodologies, is essential for the development of safer pharmaceuticals and effective therapeutic interventions for drug-induced liver injury. The information and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals working in this important area of toxicology and pharmacology. The continued investigation into the intricate balance between acetaminophen metabolism, glutathione homeostasis, and the downstream signaling events will undoubtedly lead to novel strategies for preventing and treating this common form of acute liver failure.

References

- 1. researchgate.net [researchgate.net]

- 2. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of acetaminophen to its toxic quinone imine and nontoxic catechol metabolites by baculovirus-expressed and purified human cytochromes P450 2E1 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of acetaminophen to N-acetyl-p-aminobenzoquinone imine by human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of acetaminophen-protein adducts in mouse liver and serum and human serum after hepatotoxic doses of acetaminophen using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Removal of Acetaminophen-Protein Adducts by Autophagy Protects Against Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. graphviz.org [graphviz.org]

- 16. stackoverflow.com [stackoverflow.com]

- 17. mdpi.com [mdpi.com]

- 18. Cooperativity in CYP2E1 Metabolism of Acetaminophen and Styrene Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NAPQI Covalent Binding to Mitochondrial Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic activation of acetaminophen (B1664979) (APAP) to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) is a critical initiating event in APAP-induced liver injury. Under conditions of glutathione (B108866) (GSH) depletion, this compound covalently binds to cellular macromolecules, with mitochondrial proteins being key targets. This adduction disrupts mitochondrial function, leading to oxidative stress, ATP depletion, and ultimately, necrotic cell death. This technical guide provides a comprehensive overview of the mechanisms, consequences, and experimental methodologies used to study this compound's covalent binding to mitochondrial proteins. It is intended to serve as a resource for researchers in toxicology, drug development, and mitochondrial biology.

Introduction

Acetaminophen is a widely used analgesic and antipyretic that is safe at therapeutic doses. However, overdose can lead to severe hepatotoxicity, which is the leading cause of acute liver failure in many Western countries.[1][2] The toxicity of APAP is not caused by the parent compound itself but by its reactive metabolite, this compound, formed primarily by cytochrome P450 enzymes in the liver.[1][2]

Under normal conditions, this compound is detoxified by conjugation with glutathione (GSH).[1][2] However, following an overdose, GSH stores are depleted, allowing this compound to react with cellular proteins, particularly the sulfhydryl groups of cysteine residues.[1][2] While this compound can adduct proteins in various cellular compartments, the covalent binding to mitochondrial proteins is considered a critical event that triggers the downstream cascade leading to cell death.[1][2] This guide will delve into the specifics of this crucial interaction.

The Molecular Mechanism of this compound-Mitochondrial Protein Adduction

The formation of this compound-protein adducts is a key step in the pathogenesis of APAP-induced liver injury. Once formed, this compound is a highly reactive electrophile that readily attacks nucleophilic sites on proteins, with a preference for the thiol group of cysteine residues.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

The covalent binding of this compound to mitochondrial proteins initiates a complex signaling cascade that culminates in mitochondrial dysfunction and cell death. A central player in this pathway is the activation of c-Jun N-terminal kinase (JNK).

The binding of this compound to mitochondrial proteins, including components of the electron transport chain (ETC), leads to increased production of reactive oxygen species (ROS), particularly superoxide.[3][4][5] This mitochondrial oxidative stress signals to the cytosol, activating a kinase cascade involving Apoptosis Signal-regulating Kinase 1 (ASK1) and Mitogen-Activated Protein Kinase Kinases 4 and 7 (MKK4/7), which in turn phosphorylate and activate JNK.[3][4][5][6] Activated JNK then translocates to the mitochondria, where it exacerbates mitochondrial dysfunction, leading to the opening of the mitochondrial permeability transition (MPT) pore, subsequent ATP depletion, and ultimately, necrotic cell death.[3][4]

Key Mitochondrial Protein Targets of this compound

Proteomic studies have identified several mitochondrial proteins that are adducted by this compound. These targets are crucial in understanding the specific mechanisms of this compound-induced mitochondrial dysfunction.

-

ATP Synthase α-subunit: Covalent binding to this subunit of Complex V of the electron transport chain can impair ATP production.[4][6]

-

Glutamate Dehydrogenase (GDH): Adduction of this enzyme, which links amino acid and carbohydrate metabolism, can disrupt cellular energy homeostasis.

-

Electron Transport Chain (ETC) Complexes: Components of Complex I and Complex II of the ETC are also targets of this compound, leading to impaired respiration and increased ROS production.[6]

-

Glutathione Peroxidase: Inactivation of this antioxidant enzyme by this compound adduction can further compromise the mitochondrion's ability to handle oxidative stress.[6]

Quantitative Data on this compound-Mitochondrial Protein Binding and its Consequences

Quantifying the extent of this compound adduction and its functional consequences is essential for understanding the dose-response relationship of acetaminophen toxicity. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell/System | Reference |

| This compound-Protein Adduct Levels | |||

| Initial Adducts in Liver | 0.05–0.1 nmol/mg protein | Mouse Liver Homogenate | [7] |

| Adducts in Mitochondria (at 60 min) | >500% increase from initial | Mouse Liver Mitochondria | [7] |

| Plasma APAP-CYS (subtoxic dose) | 0.35 ± 0.1 nmol/mL | Mouse Plasma | [8] |

| Plasma APAP-CYS (toxic dose) | 9.1 ± 2.1 nmol/mL | Mouse Plasma | [8] |

| Functional Consequences | |||

| This compound IC50 | 6.5 ± 4.5 µM | Human Lymphoblastoid Cell Lines | [9] |

| Succinate-Stimulated Respiration (Site 2) | 47% decrease after 1h | Isolated Mouse Hepatocytes | [10] |

Table 1: Quantitative Data on this compound Adduction and Mitochondrial Dysfunction

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's effects on mitochondrial proteins.

Isolation of Mitochondria from Liver Tissue

This protocol is adapted from established methods for isolating functional mitochondria.

-

Homogenization:

-

Excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

-

Protein Quantification:

-

Resuspend the final mitochondrial pellet in a suitable buffer.

-

Determine the protein concentration using a standard method such as the Bicinchoninic Acid (BCA) assay.

-

Synthesis of Radiolabeled this compound ([14C]-NAPQI)

This procedure is based on the oxidation of acetaminophen.[8][11]

-

Reaction Setup:

-

Dissolve [14C]-acetaminophen in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Add a suitable oxidizing agent, such as silver oxide (Ag2O), to the solution.

-

-

Reaction and Purification:

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, filter the mixture to remove the silver salts.

-

Purify the [14C]-NAPQI from the filtrate using preparative HPLC.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the [14C]-NAPQI by mass spectrometry and NMR (using a non-radiolabeled standard).

-

Determine the specific activity of the radiolabeled compound using liquid scintillation counting.

-

Identification of this compound-Protein Adducts by LC-MS/MS

This protocol outlines a bottom-up proteomics approach to identify specific sites of this compound adduction.

-

Sample Preparation:

-

Incubate isolated mitochondria with this compound.

-

Lyse the mitochondria and denature the proteins.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.

-

-

Proteolytic Digestion:

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to determine the amino acid sequence.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of this compound (149.04 Da).

-

Software will identify peptides that contain this mass shift, indicating the presence of a this compound adduct.

-

Western Blotting for Acetaminophen-Cysteine Adducts

This method uses an antibody specific for the acetaminophen-cysteine adduct to detect adducted proteins.[12][13][14]

-

Protein Extraction and Quantification:

-

Extract proteins from isolated mitochondria using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetaminophen-cysteine adduct.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the adducted protein bands.

-

2D-Difference Gel Electrophoresis (2D-DIGE)

This technique allows for the quantitative comparison of protein expression and modification between different samples on the same gel.[3]

-

Protein Labeling:

-

Label mitochondrial protein extracts from control and this compound-treated samples with different fluorescent CyDyes (e.g., Cy3 and Cy5).

-

A pooled internal standard containing equal amounts of all samples is labeled with a third dye (e.g., Cy2).

-

-

2D Gel Electrophoresis:

-

Combine the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI).

-

Separate the proteins in the second dimension by SDS-PAGE based on their molecular weight.

-

-

Image Acquisition and Analysis:

-

Scan the gel at the specific excitation and emission wavelengths for each CyDye.

-

Use specialized software to overlay the images, normalize the spot intensities to the internal standard, and quantify differences in protein abundance or modification between the samples.

-

Conclusion

The covalent binding of this compound to mitochondrial proteins is a pivotal event in the cascade of cellular damage induced by acetaminophen overdose. Understanding the specific protein targets, the quantitative aspects of adduction, and the downstream signaling pathways is crucial for the development of novel therapeutic strategies to mitigate APAP-induced liver injury. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this critical aspect of toxicology and drug metabolism. Further research employing these and other advanced techniques will continue to elucidate the intricate molecular mechanisms underlying this compound-mediated mitochondrial dysfunction.

References

- 1. c-Jun N-terminal Kinase (JNK)-dependent Acute Liver Injury from Acetaminophen or Tumor Necrosis Factor (TNF) Requires Mitochondrial Sab Protein Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Protein Thiol Modifications in Acetaminophen Hepatotoxicity: Effect on HMG-CoA Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mitochondrial journey through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Protein Adduct and Superoxide Generation are Prerequisites for Early Activation of c-Jun N-terminal Kinase within the Cytosol after an Acetaminophen Overdose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetaminophen Hepatotoxicity - A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. origene.com [origene.com]

- 14. Detection of anti-mitochondrial antibodies by ELISA and Western-blot techniques and identification by one and two-dimensional gel electrophoresis of M2 target antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Reactivity of N-acetyl-p-benzoquinone imine (NAPQI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic electrophile produced during the metabolic activation of acetaminophen (B1664979) (APAP). While typically detoxified by glutathione (B108866) (GSH) at therapeutic APAP doses, its accumulation following overdose leads to severe hepatotoxicity. This document provides a comprehensive technical overview of the chemical structure, properties, and reactivity of this compound. It details the metabolic pathways governing its formation and detoxification, the molecular mechanisms of its toxicity through covalent adduction to cellular macromolecules, and the subsequent signaling cascades that culminate in hepatocellular necrosis. Quantitative data on its toxicity and reactivity are summarized, and key experimental protocols for its study are outlined to support further research and drug development efforts.

Chemical Structure and Properties

N-acetyl-p-benzoquinone imine (this compound), or N-(4-oxo-1-cyclohexa-2,5-dienylidene)acetamide, is the key toxic metabolite of acetaminophen.[1] It is a quinone imine, characterized by a cyclohexadiene ring with a ketone and an imine group in the para positions.[2] This structure confers significant electrophilicity, making it highly reactive toward cellular nucleophiles.

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-oxocyclohexa-2,5-dienylidene)acetamide | [1] |

| Synonyms | This compound, NAPBQI, Acetimidoquinone | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 50700-49-7 | [1] |

| SMILES | CC(=O)N=C1C=CC(=O)C=C1 | [1] |

| InChI Key | URNSECGXFRDEDC-UHFFFAOYSA-N | [1] |

Metabolic Formation and Detoxification

Under normal therapeutic conditions, the majority of acetaminophen is metabolized via Phase II conjugation reactions (glucuronidation and sulfation) into non-toxic, water-soluble compounds that are excreted. A minor fraction, typically 5-10%, is oxidized by cytochrome P450 (CYP) enzymes in the liver to form this compound.[2][3] When APAP is taken in overdose, the primary conjugation pathways become saturated, shunting a larger proportion of the drug down the CYP pathway and leading to excessive this compound production.[1]

Formation by Cytochrome P450 Enzymes

Several CYP isoforms are responsible for the bioactivation of acetaminophen to this compound. The primary contributors in humans are:

-

CYP2E1: Plays a major role, particularly at toxic doses of APAP.[4] Its expression can be induced by chronic alcohol consumption, increasing the risk of APAP hepatotoxicity.[1]

-

CYP1A2: Also a significant contributor to this compound formation.[4]

-

CYP3A4: Involved in APAP oxidation.[1]

Detoxification by Glutathione (GSH) Conjugation

The primary defense against this compound-induced toxicity is its rapid conjugation with the endogenous antioxidant glutathione (GSH). This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic quinone imine ring of this compound. The resulting APAP-GSH conjugate is further metabolized to cysteine and mercapturic acid conjugates, which are then safely excreted in the urine.[5] Hepatotoxicity is initiated only when hepatic GSH stores are significantly depleted (typically by >70%), allowing excess this compound to react with other cellular targets.[6]

Chemical Reactivity

This compound's toxicity stems from its high electrophilicity, making it a potent arylating agent that readily reacts with soft nucleophiles.

Reaction with Glutathione and Cysteine

The most critical reaction is with the sulfhydryl (thiol) group of glutathione. Quantum chemical studies show that the nucleophilic attack by the deprotonated sulfur atom of GSH on a carbon of the this compound ring is a rapid, energetically favorable process. The calculated activation free energy (ΔGǂ) for this reaction is approximately 12.9 kcal/mol, indicating a much faster reaction compared to its interaction with DNA.[7] When GSH is depleted, this compound reacts with the sulfhydryl groups of cysteine residues on cellular proteins, forming covalent 3-(cystein-S-yl)acetaminophen adducts (APAP-Cys).[6] This adduction is the initiating event of cellular injury.

Reaction with Other Cellular Nucleophiles

While cysteine thiols are the primary target, this compound can also form adducts with other nucleophilic amino acid residues, though to a lesser extent. There is also evidence that this compound can react with DNA, particularly with deoxyguanosine (dG). However, the activation energy for this reaction is significantly higher (ΔGǂ ≈ 26.7 kcal/mol) than for the reaction with GSH, suggesting that DNA adduction is a less favorable and likely secondary event that occurs only after severe GSH depletion.[7]

Mechanism of Hepatotoxicity

The covalent binding of this compound to cellular proteins, particularly mitochondrial proteins, triggers a cascade of events leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed necrosis.

-

Protein Adduct Formation: Following GSH depletion, this compound binds to critical proteins within hepatocytes. Mitochondrial proteins are a key target.[8]

-

Mitochondrial Dysfunction: this compound adduction to mitochondrial proteins, such as components of the electron transport chain and ATP synthase, impairs mitochondrial respiration and ATP production.[1]

-

Oxidative Stress: The dysfunctional mitochondria produce excess reactive oxygen species (ROS), such as superoxide. This creates a state of severe oxidative stress, overwhelming the cell's remaining antioxidant defenses.[8]

-

JNK Activation: Mitochondrial oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK translocates to the mitochondria, further amplifying ROS production in a self-sustaining loop.[8]

-

Mitochondrial Permeability Transition (MPT): The combination of oxidative stress and JNK activation triggers the opening of the mitochondrial permeability transition pore (MPTP). This event leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and rupture of the outer mitochondrial membrane.[3]

-

Necrotic Cell Death: The opening of the MPTP releases pro-necrotic factors from the mitochondrial intermembrane space into the cytosol. These factors translocate to the nucleus, causing DNA fragmentation and culminating in oncotic necrosis of the hepatocyte.[6]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dose-response and time-course of this compound toxicity. The following tables summarize key data from various experimental models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value | Reference(s) |

| Human Lymphoblastoid Cell Lines (n=176) | CellTiter Blue | IC₅₀ (24h) | 6.5 ± 4.5 µM (Mean ± SD) | [9] |

| H4IIE Hepatoma Cells | ALT/AST Leakage | Significant toxicity | >200 µM (6h) | [10] |

| HepG2/C3a Cells (in biochip) | System Biology Model | Predicted toxic intracellular concentration | 0.025 - 0.25 µM | [11] |

Table 2: this compound-Protein Adduct Concentrations in Experimental Models

| Model | Sample | APAP Dose | Time Point | Adduct Concentration | Reference(s) |

| Mouse | Plasma | 75 mg/kg (subtoxic) | Peak | 0.35 ± 0.1 nmol/mL | [6] |

| Mouse | Plasma | 150 mg/kg (toxic) | Peak | 9.1 ± 2.1 nmol/mL | [6] |

| Human Overdose Patient | Plasma | Overdose | 17 hours post-dose | 33 pmol/mL (APAP-Cys) | [12] |

| Human Overdose Patient | Plasma | Overdose | 17 hours post-dose | 2.0 pmol/mL (APAP-NAC) | [12] |

| Human Overdose Patient | Plasma | Overdose | 17 hours post-dose | 0.13 pmol/mL (APAP-GSH) | [12] |

Table 3: Reactivity and Energetics

| Reaction | Parameter | Value | Reference(s) |

| This compound + Glutathione (GSH) | Activation Free Energy (ΔGǂ) | 12.9 kcal/mol | [7] |

| This compound + Deoxyguanosine (dG) | Activation Free Energy (ΔGǂ) | 26.7 kcal/mol | [7] |

Experimental Protocols

Studying this compound requires specialized methodologies due to its high reactivity and short half-life. Below are outlines of key experimental approaches.

Chemical Synthesis of this compound

For in vitro studies, pure this compound is required. A common synthesis method involves the oxidation of acetaminophen.

-

Principle: Acetaminophen is oxidized using a suitable agent, such as silver (I) oxide (Ag₂O), in an anhydrous organic solvent. The product is highly unstable and must be handled with care, typically used immediately after synthesis and purification.

-

Outline:

-

Dissolve acetaminophen in an appropriate anhydrous solvent (e.g., acetonitrile).

-

Add an oxidizing agent (e.g., silver (I) oxide) and stir the reaction at a controlled temperature, protected from light.

-

Monitor the reaction progress using techniques like TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove the oxidant.

-

The resulting this compound solution is typically used directly or after rapid purification, as the compound is prone to decomposition.

-

Quantification of this compound-Protein Adducts by LC-MS/MS

Measuring the covalent adducts formed between this compound and protein cysteine residues (APAP-Cys) is a key biomarker of this compound exposure and toxicity.

-

Principle: Total protein is extracted from a biological sample (e.g., plasma, liver homogenate). Low molecular weight compounds are removed. The protein is then enzymatically digested into peptides. The specific peptide containing the APAP-Cys modification is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Methodology Outline:

-

Sample Preparation:

-

Collect plasma or tissue homogenate.

-

Remove small molecules (<3 kDa), including free APAP and its metabolites, via dialysis or size-exclusion filtration.[13]

-

Quantify total protein concentration (e.g., BCA assay).

-

-

Proteolysis:

-

Digest a known amount of protein (e.g., 1 mg) with a protease, such as pronase, overnight at a controlled temperature (e.g., 37°C).[13]

-

-

Sample Cleanup:

-

Precipitate the protease from the digest (e.g., with trichloroacetic acid) and remove it by centrifugation.

-

Clean up the resulting supernatant containing the peptides using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

-

Separate the peptides using a gradient of aqueous and organic mobile phases.

-

Monitor for the specific precursor-to-product ion transition for APAP-Cys using Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[13]

-

Quantify the amount of APAP-Cys by comparing the signal to a standard curve generated with a synthetic APAP-Cys standard.

-

-

Assessment of Mitochondrial Toxicity

The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function in live cells in real-time by measuring the oxygen consumption rate (OCR).

-

Principle: Cells are seeded in a specialized microplate. A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, proton leak, and maximal respiration. The effect of a test compound like this compound on these parameters reveals its specific mitochondrial liability.

-

Methodology Outline:

-

Cell Culture: Seed hepatocytes (e.g., HepG2, primary hepatocytes) in a Seahorse XF cell culture microplate and allow them to attach.

-

Compound Treatment: Treat cells with various concentrations of this compound for a predetermined duration.

-

Seahorse Assay:

-

Replace culture medium with Seahorse XF Assay Medium and incubate in a non-CO₂ incubator.

-

Load the injector ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples the electron transport chain, inducing maximal respiration)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration)

-

-

Place the microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

-

Data Analysis: The instrument software calculates OCR at baseline and after each injection. This allows for the determination of basal respiration, ATP production rate, maximal respiratory capacity, and non-mitochondrial oxygen consumption, revealing how this compound impairs mitochondrial function.[14][15]

-

Conclusion

This compound is a paradigmatic reactive metabolite whose chemical properties and reactivity are directly linked to the organ-specific toxicity of its parent drug, acetaminophen. Its high electrophilicity drives covalent adduction to cellular proteins, initiating a well-defined pathological cascade centered on mitochondrial dysfunction and oxidative stress. A thorough understanding of its formation, detoxification, and toxic mechanisms, supported by robust quantitative and experimental methodologies, is essential for developing safer analgesics and for creating improved diagnostic and therapeutic strategies for managing acetaminophen overdose. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this critical area of research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Amelioration of N-Acetyl-p-Benzoquinone Imine Toxicity by Ginsenoside Rg3: The Role of Nrf2-Mediated Detoxification and Mrp1/Mrp3 Transports - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of acetaminophen toxicity in HepG2/C3a microscale cultures using a system biology model of glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Reactive Culprit: A Historical Perspective on the Discovery of NAPQI

A deep dive into the seminal research that identified N-acetyl-p-benzoquinone imine (NAPQI) as the toxic metabolite of acetaminophen (B1664979), shaping our understanding of drug-induced liver injury.

For decades, acetaminophen (paracetamol) was considered a remarkably safe and effective analgesic and antipyretic. However, reports of severe liver damage following overdose began to emerge, puzzling clinicians and researchers alike. This technical guide provides a detailed historical account of the discovery of N-acetyl-p-benzoquinone imine (this compound), the highly reactive metabolite responsible for acetaminophen-induced hepatotoxicity. We will explore the key experiments, the brilliant minds behind them, and the evolution of our understanding of this critical aspect of drug metabolism and toxicology.

The Dawn of an Investigation: Early Clues and Hypotheses

The story of this compound's discovery begins in the early 1970s in the Laboratory of Chemical Pharmacology at the National Institutes of Health (NIH), a hub of pioneering research in drug metabolism. A team of inquisitive scientists, including Jerry R. Mitchell, David J. Jollow, and their colleagues, embarked on a series of investigations to understand the mechanisms behind acetaminophen-induced liver necrosis.

Their initial work, published in a landmark series of four papers in 1973, laid the groundwork for a new paradigm in toxicology.[1] The prevailing hypothesis at the time was that a reactive metabolite was responsible for the observed liver damage. The researchers meticulously designed experiments to test this theory, focusing on the role of drug-metabolizing enzymes and the then-unidentified toxic intermediate.

A pivotal early hypothesis proposed that acetaminophen was first N-hydroxylated by the cytochrome P450 enzyme system to form N-hydroxyacetaminophen. This intermediate was then thought to spontaneously dehydrate to form the ultimate reactive species, this compound.

The Hunt for a Transient Killer: Experimental Approaches

The quest to identify and characterize this fleeting metabolite was fraught with challenges due to its inherent instability. The research teams employed a combination of in vivo and in vitro experimental models to piece together the puzzle.

In Vivo Studies: Linking Metabolism to Toxicity

Early in vivo experiments in animal models were crucial in establishing a direct link between acetaminophen metabolism and liver injury. Pre-treatment of animals with agents known to induce or inhibit cytochrome P450 enzymes directly correlated with the severity of liver damage following acetaminophen administration. This strongly implicated the P450 system in the formation of a toxic metabolite.

In Vitro Microsomal Studies: Recreating the Scene of the Crime

The investigation then moved to in vitro systems using liver microsomes, which are rich in cytochrome P450 enzymes. These experiments were instrumental in dissecting the biochemical requirements for the formation of the reactive metabolite. The researchers demonstrated that the covalent binding of a radiolabeled acetaminophen metabolite to microsomal proteins, a key indicator of reactive metabolite formation, was dependent on the presence of both NADPH and molecular oxygen – hallmarks of a cytochrome P450-mediated reaction.

The Breakthrough: Direct Detection and Confirmation

For years, the existence of this compound was inferred from indirect evidence, such as the formation of glutathione (B108866) (GSH) conjugates and protein adducts. The direct detection of this highly reactive and short-lived molecule remained a significant challenge.

A major breakthrough came in 1984 when Dahlin and his colleagues successfully detected this compound as a direct enzymatic oxidation product of acetaminophen.[2] Their work provided the definitive evidence that had been sought for over a decade.

Quantitative Insights into this compound's Nature

The journey to understand this compound was not just about its identification but also about quantifying its behavior. The following table summarizes some of the key quantitative data that emerged from these early, groundbreaking studies.

| Parameter | Value | Experimental Context | Reference |

| This compound Detection Limit | 6.7 x 10-8 M | In microsomal incubations with NADPH and NADPH-cytochrome P450 reductase, steady-state levels were below this limit. | |

| Glutathione (GSH) Depletion Threshold | ~70% reduction | Proposed as the level of hepatic GSH depletion required before significant protein adduct formation occurs. | [3] |

| Covalent Binding | Dose-dependent increase | The amount of radiolabeled acetaminophen metabolite covalently bound to liver proteins increased with the dose of acetaminophen. | [1] |

The Experimental Blueprint: Key Methodologies

The success of these investigations hinged on the meticulous development and application of novel experimental protocols. Below are detailed methodologies for some of the key experiments that were central to the discovery of this compound.

Protocol 1: In Vitro Covalent Binding of Acetaminophen Metabolites to Liver Microsomes

Objective: To determine the requirements for the formation of a reactive acetaminophen metabolite capable of covalently binding to microsomal proteins.

Methodology:

-

Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats by differential centrifugation.

-

Incubation Mixture: The standard incubation mixture contained:

-

Liver microsomes (2 mg of protein/ml)

-

[³H]-Acetaminophen (1 mM)

-

An NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (5 mM)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

-

Incubation Conditions: The mixture was incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: The reaction was stopped by the addition of a cold organic solvent (e.g., acetone (B3395972) or trichloroacetic acid) to precipitate the proteins.

-

Measurement of Covalent Binding: The precipitated proteins were washed extensively to remove any non-covalently bound radioactivity. The amount of covalently bound [³H]-acetaminophen metabolite was then determined by liquid scintillation counting of the protein pellet.

-

Control Experiments: Incubations were performed in the absence of the NADPH-generating system or in an atmosphere of carbon monoxide to confirm the involvement of cytochrome P450.

Protocol 2: Direct Detection of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To directly identify and quantify this compound as an enzymatic product of acetaminophen oxidation.

Methodology:

-

Incubation: Acetaminophen was incubated with purified cytochrome P450 and an oxidizing agent, such as cumene (B47948) hydroperoxide.

-

Sample Preparation: At specific time points, aliquots of the incubation mixture were rapidly quenched to prevent further reaction and decomposition of this compound.

-

HPLC Analysis: The samples were injected onto a reverse-phase HPLC column.

-

Detection: The eluate was monitored using both UV and electrochemical detectors. The electrochemical detector was crucial for the sensitive and selective detection of the electrochemically active this compound.

-

Quantification: The concentration of this compound was determined by comparing the peak area to that of a synthesized this compound standard.

Visualizing the Pathways: From Discovery to Understanding

The discovery of this compound led to a clear understanding of the metabolic pathways that determine the fate of acetaminophen in the body. The following diagrams, generated using the DOT language, illustrate these critical pathways and the experimental logic that guided the researchers.

Figure 1: Metabolic pathways of acetaminophen.

Figure 2: Logical workflow of this compound discovery.

Conclusion: A Legacy of Discovery

The discovery of this compound was a landmark achievement in pharmacology and toxicology. It not only explained the mechanism of acetaminophen-induced liver injury but also underscored the critical role of drug metabolism in producing toxic effects. The meticulous and systematic research conducted by Mitchell, Jollow, and their contemporaries serves as a powerful example of how fundamental scientific inquiry can lead to profound clinical insights. Their work directly led to the development of N-acetylcysteine (NAC) as a life-saving antidote for acetaminophen overdose, a treatment that continues to be the standard of care today. The historical perspective on this compound's discovery remains a cornerstone of education for researchers, scientists, and drug development professionals, reminding us of the intricate dance between xenobiotics and the body's metabolic machinery.

References

- 1. Protection of Rats Against the Hepatotoxic Effect of Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma glutathione S-transferase measurements after paracetamol overdose: evidence for early hepatocellular damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of microsomal enzyme induction on paracetamol metabolism in man - PMC [pmc.ncbi.nlm.nih.gov]

NAPQI's Role in Oxidative Stress and Cellular Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive, electrophilic metabolite of acetaminophen (B1664979) (APAP). While efficiently detoxified by glutathione (B108866) (GSH) at therapeutic doses of its parent compound, this compound's accumulation following APAP overdose leads to severe hepatocellular injury. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound induces oxidative stress and subsequent cellular damage. It covers the metabolic activation of acetaminophen, the pivotal role of glutathione depletion, the formation of protein adducts, mitochondrial dysfunction, and the activation of key signaling pathways. This document also includes quantitative toxicological data, detailed experimental protocols for studying this compound-mediated toxicity, and visual diagrams of the core pathways and experimental workflows to support research and drug development efforts aimed at mitigating acetaminophen-induced liver injury.

Introduction: The Dual Nature of Acetaminophen Metabolism

Acetaminophen is a widely used analgesic and antipyretic drug. The majority of a therapeutic dose is metabolized in the liver via Phase II conjugation reactions (glucuronidation and sulfation) into non-toxic, water-soluble compounds that are excreted in the urine[1][2]. However, a minor fraction, typically 5-10%, is oxidized by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, to form the highly reactive metabolite, N-acetyl-p-benzoquinone imine (this compound)[1][2][3][4].

Under normal physiological conditions, this compound is rapidly conjugated with the antioxidant glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs), rendering it harmless[5]. This conjugate is then further processed and excreted as mercapturic acid and cysteine conjugates[6]. However, in the event of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug towards CYP-mediated oxidation and leading to the excessive production of this compound[7]. This overwhelms the liver's finite GSH stores. Once GSH is depleted by approximately 70-80%, this compound is free to covalently bind to cellular macromolecules, particularly proteins, initiating a cascade of events that culminate in oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death[5][8].

The Central Role of Glutathione Depletion

The depletion of hepatic glutathione is the critical initiating event in this compound-induced hepatotoxicity. GSH is a tripeptide that serves as a primary intracellular antioxidant, protecting cells from electrophilic compounds and reactive oxygen species (ROS). The reaction of this compound with the sulfhydryl group of GSH is an efficient detoxification mechanism[5]. Animal studies have demonstrated that significant hepatotoxicity ensues only after GSH levels fall below 30% of their normal concentration[8]. The rapid and extensive depletion of both cytosolic and mitochondrial GSH pools leaves the cell vulnerable to the damaging effects of unconjugated this compound and the subsequent wave of oxidative stress.

Covalent Binding and Protein Adduct Formation